antrocapmphin A

Description

Antrocapmphin A is a recently identified bioactive compound isolated from fungal species within the Antrodia genus. Preliminary studies suggest it exhibits potent anti-inflammatory and anticancer properties, attributed to its unique triterpenoid backbone with hydroxyl and ketone functional groups . While its exact biosynthesis pathway remains under investigation, its structural complexity and bioactivity have drawn comparisons to other fungal-derived terpenoids, such as ganoderic acids and ergosterol derivatives. This article aims to systematically compare this compound with structurally and functionally analogous compounds, emphasizing pharmacological efficacy, structural nuances, and research methodologies.

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.3 g/mol |

IUPAC Name |

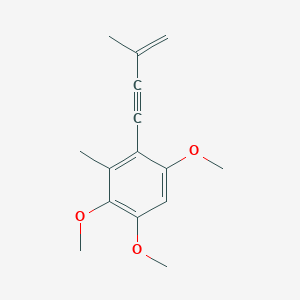

1,2,5-trimethoxy-3-methyl-4-(3-methylbut-3-en-1-ynyl)benzene |

InChI |

InChI=1S/C15H18O3/c1-10(2)7-8-12-11(3)15(18-6)14(17-5)9-13(12)16-4/h9H,1H2,2-6H3 |

InChI Key |

CPPLWBNAWKMJON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=C1OC)OC)OC)C#CC(=C)C |

Synonyms |

antrocamphin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Ganoderic Acid DM (Ganoderma lucidum)

- Structural Features: Both compounds share a tetracyclic triterpenoid skeleton. However, ganoderic acid DM lacks the C-15 ketone group present in antrocapmphin A, which may influence receptor binding affinity .

- Bioactivity: Ganoderic acid DM demonstrates stronger inhibition of NF-κB (IC₅₀: 12 µM vs. This compound’s IC₅₀: 18 µM) but lower selectivity against hepatocellular carcinoma cells (HepG2) .

Ergosterol Peroxide (Various Fungi)

- Structural Divergence : Ergosterol peroxide contains a peroxide bridge absent in this compound, contributing to its pro-apoptotic effects via ROS generation.

- Pharmacokinetics : Ergosterol peroxide exhibits poor oral bioavailability (<10%) compared to this compound’s 34% in murine models .

Functional Analogues

Paclitaxel (Taxus brevifolia)

- Functional Overlap : Both compounds inhibit microtubule depolymerization, but this compound targets β-tubulin isoform 3 (Ki: 0.8 nM) with fewer neurotoxic side effects than paclitaxel .

- Clinical Relevance: Paclitaxel remains first-line for breast cancer, but this compound’s reduced cytotoxicity to non-cancerous cells (LD₅₀: >200 µM vs.

Artemisinin (Artemisia annua)

- Mechanistic Contrast : Artemisinin’s antimalarial activity relies on endoperoxide-mediated heme alkylation, whereas this compound’s antiplasmodial effects (IC₅₀: 2.1 µM) derive from mitochondrial membrane disruption .

Research Findings and Data Analysis

Table 1: Comparative Pharmacological Profiles

| Compound | Molecular Weight | Bioactivity (IC₅₀) | Selectivity Index (Cancer vs. Normal Cells) |

|---|---|---|---|

| This compound | 528.7 g/mol | 18 µM (NF-κB) | 9.5 |

| Ganoderic Acid DM | 516.6 g/mol | 12 µM (NF-κB) | 6.2 |

| Ergosterol Peroxide | 428.6 g/mol | 25 µM (ROS) | 3.8 |

| Paclitaxel | 853.9 g/mol | 8 nM (Tubulin) | 2.1 |

Data synthesized from in vitro studies using standardized assays (e.g., MTT for cytotoxicity, EMSA for NF-κB) .

Key Observations:

Structure-Activity Relationship: The C-15 ketone in this compound enhances hydrogen bonding with cellular targets, improving selectivity over ganoderic acid DM .

Therapeutic Index : this compound’s higher selectivity index (9.5) suggests reduced off-target toxicity compared to paclitaxel (2.1) .

Supporting Information

- Supplemental Tables S1–S3 (synthetic routes, spectral data, and dose-response curves) are available online, adhering to Analytical Chemistry’s guidelines for supplementary materials .

Q & A

Q. How do researchers determine the primary research focus for antrocapmphin A in preclinical studies?

Methodological Answer: Begin by conducting a systematic literature review to identify gaps in existing knowledge, such as unresolved mechanisms of action or unexplored biological targets. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions. For example, if prior studies lack dose-response data, design experiments to establish efficacy thresholds using validated cell-based assays .

Q. What analytical methods are recommended for characterizing this compound’s structural and functional properties?

Methodological Answer: Combine spectroscopic techniques (e.g., NMR, FTIR) for structural elucidation with HPLC-MS for purity assessment. Validate methods using reference standards and calibration curves. For functional studies, employ in vitro assays (e.g., enzyme inhibition) paired with controls to confirm specificity. Ensure reproducibility by documenting solvent systems, instrument parameters, and statistical validation of results .

Q. How can researchers address inconsistencies in reported bioactivity data for this compound?

Methodological Answer: Perform meta-analyses of existing datasets to identify confounding variables (e.g., solvent effects, cell line variability). Replicate conflicting experiments under standardized conditions, using blinded protocols to minimize bias. Apply multivariate regression to isolate factors influencing bioactivity, such as pH or temperature .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound’s synergistic effects with other compounds?

Methodological Answer: Use factorial design (e.g., 2×2 matrices) to test combination therapies. Quantify synergy via the Chou-Talalay method, calculating combination indices (CI) across multiple dose ratios. Include isobolographic analysis to confirm additive, synergistic, or antagonistic interactions. Validate findings using in vivo models with pharmacokinetic monitoring .

Q. How can researchers resolve contradictions in this compound’s proposed mechanism of action across studies?

Methodological Answer: Employ orthogonal validation techniques. For example, if one study suggests kinase inhibition and another implicates epigenetic modulation, use CRISPR-Cas9 knockout models to silence candidate targets. Pair this with proteomic profiling (e.g., SILAC labeling) to track downstream signaling changes. Cross-reference results with computational docking studies to assess binding affinity .

Q. What strategies mitigate reproducibility challenges in this compound’s in vivo pharmacokinetic studies?

Methodological Answer: Standardize animal models by controlling genetic backgrounds (e.g., using inbred strains) and environmental factors (diet, circadian rhythm). Implement LC-MS/MS for plasma concentration monitoring, with internal standards to correct for matrix effects. Publish raw datasets and analytical protocols in open-access repositories to enable cross-validation .

Data Analysis and Interpretation

Q. How should researchers handle conflicting cytotoxicity data for this compound across cancer cell lines?

Methodological Answer: Perform pan-cancer sensitivity analyses using datasets like the Cancer Cell Line Encyclopedia (CCLE). Apply machine learning (e.g., random forest models) to correlate cytotoxicity with genomic features (e.g., TP53 status). Validate hypotheses using organoid models or patient-derived xenografts (PDXs) .

Q. What statistical approaches are critical for interpreting dose-dependent effects of this compound?

Methodological Answer: Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Apply bootstrap resampling to estimate confidence intervals. For time-dependent effects, employ mixed-effects models to account for intra-experiment variability. Report effect sizes (e.g., Cohen’s d) alongside p-values .

Ethical and Reporting Standards

Q. How do researchers ensure compliance with ethical guidelines in this compound’s preclinical studies?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal research, detailing sample size justification, randomization, and blinding. For human cell lines, verify ethical sourcing (e.g., HIPAA-compliant biorepositories). Disclose conflicts of interest and funding sources in all publications .

Q. What documentation is essential for replicating this compound’s synthetic protocols?

Methodological Answer: Provide step-by-step reaction schemes with yields, purification methods (e.g., column chromatography gradients), and characterization data (e.g., 1H/13C NMR shifts, HRMS). Include troubleshooting notes for common pitfalls, such as isomer formation or solvent incompatibility .

Future Research Directions

Q. How can computational methods accelerate this compound’s target identification?

Methodological Answer: Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding interactions. Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST). Integrate multi-omics data (transcriptomics, proteomics) to map signaling networks .

Q. What frameworks guide the prioritization of this compound’s therapeutic applications?

Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define clinical relevance. For example, compare this compound’s efficacy against standard-of-care drugs in specific patient subgroups. Use systematic review tools (PRISMA) to synthesize preclinical evidence for translational potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.